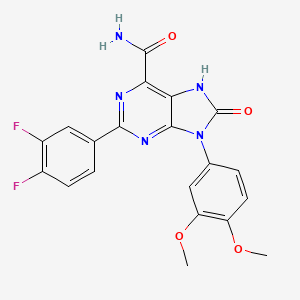

![molecular formula C20H27Cl2N5OS B2548714 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1323399-29-6](/img/structure/B2548714.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related carboxamide derivatives is described in the first paper, where primary amines react with a quinoline dione to produce a series of benzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds are further modified to produce 4-N-[2-(dimethylamino)ethyl]carboxamides . In the second paper, a series of thiazole and pyrazole derivatives are synthesized starting from a cyanoacetamido derivative, which undergoes various reactions including diazocoupling and condensation to produce pyrazole derivatives . The third paper discusses the synthesis of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are obtained through hydrolytic cleavage or condensation reactions and then react with thiols to produce tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones .

Molecular Structure Analysis

While the exact molecular structure of the compound is not analyzed in the papers, the structures of similar compounds are. The papers describe the molecular frameworks of carboxamide derivatives of benzo[b][1,6]naphthyridines , thiazole and pyrazole derivatives based on tetrahydrobenzothiophene , and pyrazole-4-carboxamides leading to tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These structures include various functional groups such as carboxamides, thiazoles, and pyrazoles, which are relevant to the compound of interest.

Chemical Reactions Analysis

The papers provide examples of chemical reactions used to synthesize related compounds. These include reactions with primary amines , diazocoupling , and condensation with alkylhydrazines . Such reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the cytotoxic activity of related carboxamide derivatives is tested against various cancer cell lines, with some compounds showing potent cytotoxicity . The antimicrobial activities of new thiazole and pyrazole derivatives are also evaluated, with some showing promising results . These biological activities suggest that the compound may also possess similar properties.

Relevant Case Studies

The first paper reports a case study where compounds were tested in vivo against colon 38 tumors in mice, with some derivatives proving to be curative at certain doses . This indicates the potential therapeutic applications of such compounds. The other papers do not mention specific case studies but do report on the biological activities of the synthesized compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives, similar in functional groups to the specified compound, were synthesized and tested for their cytotoxic activities against cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some compounds exhibited potent cytotoxicity, with IC(50) values less than 10 nM, indicating their potential as cancer therapeutic agents (Deady et al., 2003).

Antibacterial Agents from Pyrazol-5-ones : Novel analogs based on pyrazol-5-one structures, related to the target compound, displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest their application in developing new antibacterial drugs (Palkar et al., 2017).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a similar heterocyclic core with the specified compound, showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This highlights their potential in anticancer drug development (Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Agents : Synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone resulted in compounds with high COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. Such research underscores the therapeutic potential of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Generation of Structurally Diverse Library : Utilizing compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, researchers generated a diverse library of compounds through alkylation and ring closure reactions. This research demonstrates the versatility of such compounds in synthesizing a wide range of potential therapeutic agents (Roman, 2013).

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5OS.ClH/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20;/h8-9,12H,6-7,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWISJKBYSJKMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)

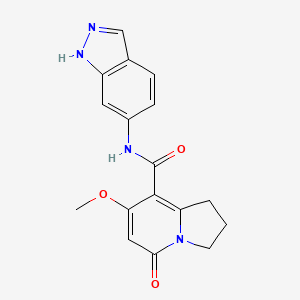

![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2548641.png)

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

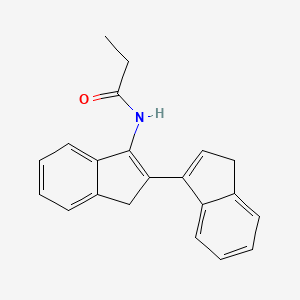

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)